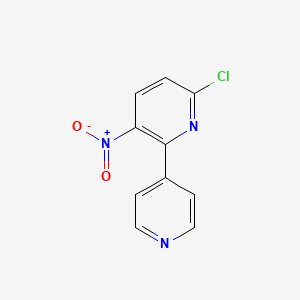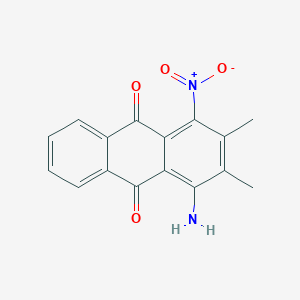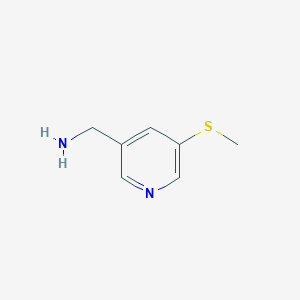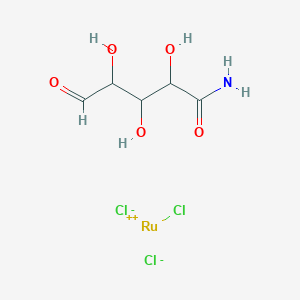
Fmoc-3-(1-Pyrazolyl)-L-Ala-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-3-(1-Pyrazolyl)-L-Ala-OH is an Fmoc-protected alanine derivative. Alanine is one of the simplest amino acids, characterized by a methyl group as its side chain. The Fmoc group is typically used in peptide synthesis to protect the amino group during the coupling reactions . This compound is particularly useful in proteomics studies and solid-phase peptide synthesis techniques .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-(1-Pyrazolyl)-L-Ala-OH involves the protection of the amino group of 3-(1-pyrazolyl)-L-alanine with the Fmoc group. The Fmoc group is typically introduced using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as pyridine . The reaction conditions generally involve:
Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
Temperature: Room temperature
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk reagents: Fmoc-Cl, 3-(1-pyrazolyl)-L-alanine, and pyridine
Large-scale reactors: For mixing and reaction control
Purification: Typically involves crystallization or chromatography to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-3-(1-Pyrazolyl)-L-Ala-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine
Coupling: Formation of peptide bonds with other amino acids or peptides
Common Reagents and Conditions
Deprotection: Piperidine in DMF
Coupling: Carbodiimides (e.g., DIC or EDC) and coupling additives (e.g., HOBt or HOAt)
Major Products Formed
Deprotection: 3-(1-Pyrazolyl)-L-Ala-OH
Coupling: Peptides or peptide derivatives containing the 3-(1-pyrazolyl)-L-alanine residue.
Applications De Recherche Scientifique
Fmoc-3-(1-Pyrazolyl)-L-Ala-OH is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis
Biology: In the study of protein-protein interactions and enzyme-substrate interactions
Industry: Used in the production of specialized peptides for research and therapeutic purposes.
Mécanisme D'action
The mechanism of action of Fmoc-3-(1-Pyrazolyl)-L-Ala-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The pyrazolyl group can participate in hydrogen bonding and other interactions, influencing the properties of the resulting peptides .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-L-Ala-OH: Lacks the pyrazolyl group, making it less versatile in certain applications
Boc-3-(1-Pyrazolyl)-L-Ala-OH: Uses a different protecting group (Boc) which is acid-labile, unlike the base-labile Fmoc group
Uniqueness
Fmoc-3-(1-Pyrazolyl)-L-Ala-OH is unique due to the presence of both the Fmoc protecting group and the pyrazolyl group. This combination allows for selective deprotection and versatile interactions in peptide synthesis .
Propriétés
Formule moléculaire |
C20H17N3O4 |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-pyrazol-1-ylacetic acid |
InChI |
InChI=1S/C20H17N3O4/c24-19(25)18(23-11-5-10-21-23)22-20(26)27-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-11,17-18H,12H2,(H,22,26)(H,24,25)/t18-/m0/s1 |
Clé InChI |
UZVSFNOZLUNTCX-SFHVURJKSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C(=O)O)N4C=CC=N4 |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)N4C=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [2,3'-bipyridine]-4-carboxylate](/img/structure/B13142291.png)
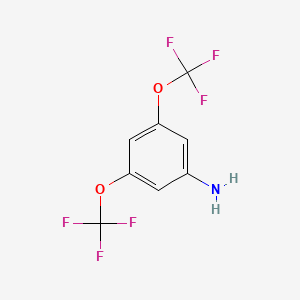
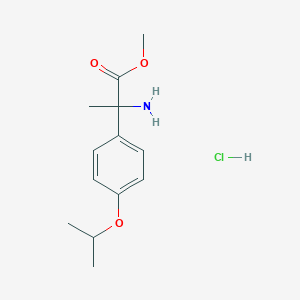
![(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13142299.png)
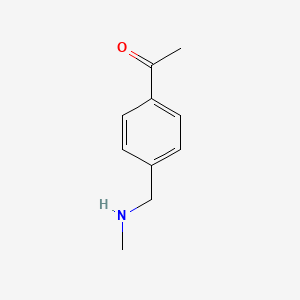
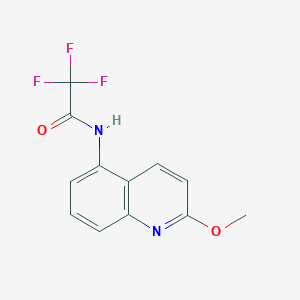
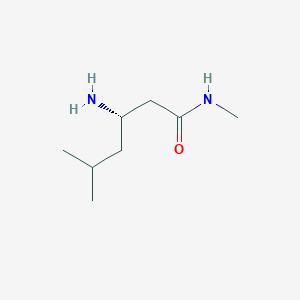
![2-[[4-Anilino-6-(carboxymethylamino)-1,3,5-triazin-2-yl]amino]acetic acid](/img/structure/B13142323.png)
